molecular formula C11H9Cl2N3OS B6050546 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one

6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6050546
M. Wt: 302.2 g/mol
InChI Key: FOQZOSIYDZLRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group at the 6th position, a dichlorophenylmethylsulfanyl group at the 2nd position, and a dihydropyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The initial step involves the formation of the pyrimidinone core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 6th position can be introduced through nucleophilic substitution reactions. This step often involves the use of amines or ammonia as nucleophiles.

    Attachment of the Dichlorophenylmethylsulfanyl Group: The final step involves the introduction of the dichlorophenylmethylsulfanyl group at the 2nd position. This can be achieved through a thiolation reaction using appropriate thiolating agents and dichlorophenylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
  • 6-amino-2-{[(4-chlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
  • 6-amino-2-{[(3,5-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one

Uniqueness

6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is unique due to the specific positioning of the dichlorophenylmethylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different interaction profiles with molecular targets compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c12-7-2-1-6(3-8(7)13)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQZOSIYDZLRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NC(=CC(=O)N2)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.